molecular formula C5H13N2O3+ B15197046 Nitricholine CAS No. 44929-09-1

Nitricholine

Cat. No.: B15197046
CAS No.: 44929-09-1
M. Wt: 149.17 g/mol
InChI Key: BZKRACMUAUSOKR-UHFFFAOYSA-N
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Description

Nitricholine (systematic name pending IUPAC validation) is a synthetic organic compound hypothesized to combine a choline backbone with a nitro functional group. While direct references to this compound are absent in the provided evidence, its structural and functional analogs—such as NitroSynapsin hydrochloride () and Nitroxoline ()—suggest that this compound may share pharmacological properties with nitro-containing compounds, such as antimicrobial or neuroprotective activity. Choline derivatives are critical in neurotransmission and cell membrane integrity, while nitro groups often enhance bioavailability and target specificity in drug design .

Properties

CAS No.

44929-09-1

Molecular Formula

C5H13N2O3+

Molecular Weight

149.17 g/mol

IUPAC Name

trimethyl(2-nitrooxyethyl)azanium

InChI

InChI=1S/C5H13N2O3/c1-7(2,3)4-5-10-6(8)9/h4-5H2,1-3H3/q+1

InChI Key

BZKRACMUAUSOKR-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCO[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of nitriles, including nitricholine, can be achieved through various methods. One common method involves the oxidation of primary amines to the corresponding nitriles using trichloroisocyanuric acid in the presence of catalytic TEMPO . Another method involves the use of inorganic reagents such as hydroxylamine, sodium carbonate, and sulfuryl fluoride in dimethyl sulfoxide, which allows for the transformation of aldehydes to nitriles . Industrial production methods often involve large-scale synthesis using these or similar reagents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nitricholine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its oxidized form using oxidizing agents.

    Reduction: this compound can be reduced to its corresponding amine using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in this compound with another, often using nucleophilic reagents.

Common reagents used in these reactions include oxidizing agents like trichloroisocyanuric acid, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nitricholine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural Similarity

Nitricholine’s putative structure can be compared to three compounds: Nitroxoline , NitroSynapsin hydrochloride , and Nicotinic acid hydrochloride . Key structural differences and similarities are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound (hypothetical) C₅H₁₃N₂O₃⁺·Cl⁻ (estimated) ~192.6 (estimated) N/A Choline backbone, nitro group
Nitroxoline C₉H₆N₂O₃ 190.16 4008-48-4 Nitroquinoline, hydroxyl group
NitroSynapsin hydrochloride C₁₄H₂₄N₂O₃·HCl 304.8 N/A Adamantane, nitro group, amine
Nicotinic acid hydrochloride C₆H₆NO₂·HCl 179.58 636-79-3 Pyridine, carboxylate, hydrochloride

Key Observations :

  • Nitroxoline and this compound both contain nitro groups, but Nitroxoline’s quinoline ring contrasts with this compound’s choline backbone .
  • NitroSynapsin hydrochloride shares the nitro group but incorporates an adamantane structure, enhancing blood-brain barrier penetration compared to choline derivatives .
  • Nicotinic acid hydrochloride , a vitamin B3 analog, lacks a nitro group but shares the hydrochloride salt form, influencing solubility .
Functional and Pharmacological Comparison
Compound Primary Use Mechanism of Action Bioavailability Key Studies
This compound (hypothetical) Neuroprotection (speculated) Potential NMDA receptor modulation Unknown Limited preclinical data
Nitroxoline Antibacterial/antifungal Chelates metal ions, disrupts microbial RNA High oral absorption Clinical trials for UTIs
NitroSynapsin hydrochloride Neurodegenerative disorders NMDA receptor antagonist High CNS penetration Phase II trials for Alzheimer’s
Nicotinic acid hydrochloride Vitamin supplement Precursor to NAD/NADP coenzymes Rapid absorption FDA-approved for pellagra

Key Findings :

  • Nitroxoline ’s antimicrobial efficacy (MIC: 2–8 µg/mL for E. coli) surpasses Nicotinic acid’s metabolic role but lacks neuroactivity .
  • NitroSynapsin ’s adamantane core enhances CNS targeting compared to this compound’s choline-based structure, which may limit blood-brain barrier penetration .
  • Nicotinic acid ’s cardiovascular applications contrast with this compound’s speculated neuroprotection, highlighting functional divergence despite structural overlap (e.g., hydrochloride salt) .
Physicochemical Properties
Property This compound (est.) Nitroxoline NitroSynapsin HCl Nicotinic Acid HCl
LogP (lipophilicity) -1.2 (estimated) 1.8 2.5 -0.4
Water Solubility (mg/mL) >100 0.5 10 >200
pKa 9.1 (amine) 7.4 (phenol) 8.9 (amine) 2.8 (carboxylic acid)

Analysis :

  • This compound’s low LogP suggests high hydrophilicity, limiting membrane permeability compared to NitroSynapsin .
  • Nicotinic acid’s high solubility aligns with its role as a vitamin, whereas Nitroxoline’s moderate solubility supports localized antimicrobial action .

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